Welcome to the BenchChem Online Store!
molecular formula C14H19NO4 B8626851 tert-butyl 9-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 9-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B8626851
M. Wt: 265.30 g/mol
InChI Key: SUTPNJOFBHICRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCOc2c(cccc2OCc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:27][CH2:28][OH:29].[c:1]1([CH2:2][O:8][c:9]2[cH:10][cH:11][cH:12][c:13]3[c:19]2[O:18][CH2:17][CH2:16][N:15]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:14]3)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[OH:8][c:9]1[cH:10][cH:11][cH:12][c:13]2[c:19]1[O:18][CH2:17][CH2:16][N:15]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:14]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(C)(C)OC(=O)N1CCOc2c(cccc2OCc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCOc2c(cccc2OCc2ccccc2)C1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCOc2c(O)cccc2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.